

Spectroscopic Profile of 3-Hydroxy-3-phenylpentanamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-3-phenylpentanamide

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Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for **3-Hydroxy-3-phenylpentanamide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopic theory and data from analogous structures. This guide also outlines standardized experimental protocols for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflows.

Introduction

3-Hydroxy-3-phenylpentanamide is an organic compound featuring a tertiary alcohol, a phenyl group, and a primary amide. These functional groups confer specific chemical properties that are of interest in the development of new therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development stages. This document serves as a foundational resource for researchers working with this molecule or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Hydroxy-3-phenylpentanamide**. These values are estimated based on the chemical environment of the nuclei and bonds within the molecule.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **3-Hydroxy-3-phenylpentanamide**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-5	~ 0.9	Triplet	3H
H-4	~ 1.8 - 2.0	Quartet	2H
H-2	~ 2.5	Singlet	2H
-OH	~ 4.0 - 5.0	Singlet (broad)	1H
-NH ₂	~ 5.5 - 7.0	Singlet (broad)	2H
Phenyl (ortho, meta, para)	~ 7.2 - 7.5	Multiplet	5H

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-Hydroxy-3-phenylpentanamide**

Carbon	Predicted Chemical Shift (δ , ppm)
C-5	~ 8
C-4	~ 35
C-2	~ 48
C-3	~ 75
Phenyl (ortho, meta)	~ 125 - 128
Phenyl (para)	~ 129
Phenyl (ipso)	~ 145
C-1 (C=O)	~ 175

Predicted IR Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands for **3-Hydroxy-3-phenylpentanamide**

Functional Group	Predicted Absorption Range (cm^{-1})	Bond Vibration
O-H (Alcohol)	3500 - 3200 (broad)	Stretching[1][2][3][4][5]
N-H (Amide)	3400 - 3100 (two bands, medium)	Stretching[6][7][8]
C-H (Aromatic)	3100 - 3000 (sharp, medium)	Stretching
C-H (Aliphatic)	3000 - 2850 (medium)	Stretching
C=O (Amide I)	1680 - 1630 (strong)	Stretching[6][8]
N-H (Amide II)	1640 - 1550 (medium)	Bending[6]
C-N	1400 - 1200 (medium)	Stretching[6]
C-O (Alcohol)	1200 - 1000 (medium)	Stretching

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for **3-Hydroxy-3-phenylpentanamide** in ESI-MS

m/z	Ion	Notes
194.1175	$[M+H]^+$	Protonated molecule
216.0995	$[M+Na]^+$	Sodium adduct
176.1070	$[M+H-H_2O]^+$	Loss of water from the protonated molecule
121.0648	$[C_8H_9O]^+$	Fragmentation product (cleavage adjacent to phenyl and hydroxyl groups)
77.0390	$[C_6H_5]^+$	Phenyl cation
58.0444	$[C_2H_4NO]^+$	Fragmentation of the amide moiety

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Hydroxy-3-phenylpentanamide** in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (-OH and -NH₂).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
 - Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

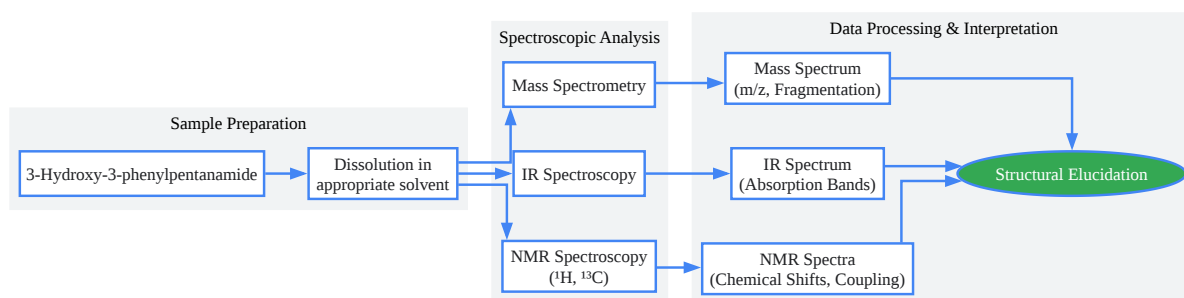
- Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system for electrospray ionization (ESI), such as acetonitrile/water or methanol/water, often with a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatograph (LC-MS) or with a direct infusion inlet.
- Acquisition:
 - Ionization: Use ESI in positive ion mode to generate protonated molecules $[\text{M}+\text{H}]^+$ and other adducts.
 - Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
 - Fragmentation (MS/MS): To obtain structural information, select the precursor ion of interest (e.g., m/z 194.1175) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Visualizations

General Spectroscopic Analysis Workflow



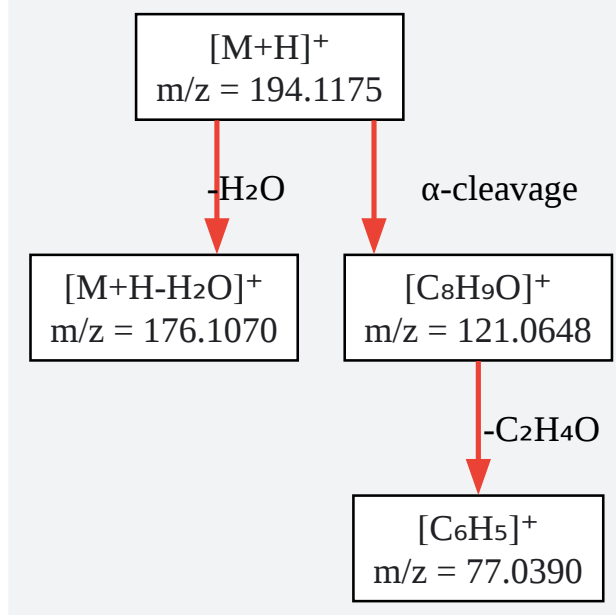
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

3-Hydroxy-3-phenylpentanamide

Predicted MS Fragments



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Caption: Predicted fragmentation pathway of **3-Hydroxy-3-phenylpentanamide** in ESI-MS.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **3-Hydroxy-3-phenylpentanamide**, which is essential for its synthesis, identification, and further study. The included experimental protocols offer a standardized approach for researchers to obtain empirical data, which can then be compared against the predictions laid out in this document. The visualizations aim to simplify the complex relationships in spectroscopic workflows and molecular fragmentation. It is anticipated that this guide will be a valuable resource for professionals in the fields of chemistry and drug development.

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